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Compound of Interest

Compound Name:

(3-

(Methylsulfonamidomethyl)phenyl)

boronic acid

Cat. No.: B1592371 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of (3-
(Methylsulfonamidomethyl)phenyl)boronic Acid

Introduction
Boronic acids have become indispensable tools in modern organic synthesis and medicinal

chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction.[1] Their general stability, low toxicity, and versatile reactivity make them ideal

building blocks for constructing complex molecular architectures.[2] Among the vast library of

available boronic acids, (3-(Methylsulfonamidomethyl)phenyl)boronic acid is a noteworthy

reagent that combines the reactivity of the boronic acid moiety with the desirable

physicochemical properties imparted by a sulfonamide group. This guide provides a

comprehensive technical overview of its chemical properties, synthesis, reactivity, and

applications, offering field-proven insights for its effective use in research and development.

Compound Identification and Physicochemical
Properties
(3-(Methylsulfonamidomethyl)phenyl)boronic acid, also known as 3-

(Methylsulfonylamino)phenylboronic acid, is a white to light-yellow solid at room temperature.[3]

Its structure features a phenylboronic acid scaffold with a methylsulfonamide substituent at the
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meta-position. This substitution pattern significantly influences the molecule's electronic

properties and solubility, making it a valuable intermediate in synthetic chemistry.
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1: 2D Structure of the title compound.

The key identifiers and physicochemical properties are summarized in the table below for quick

reference.

Property Value Reference(s)

IUPAC Name

[3-

(methanesulfonamido)phenyl]b

oronic acid

[4]

Synonyms

3-

(Methylsulfonylamino)phenylbo

ronic acid

[5]

CAS Number 148355-75-3 [4][5]

Molecular Formula C₇H₁₀BNO₄S [4][5]

Molecular Weight 215.03 g/mol [5]

Physical Form
Solid, White to Light yellow

powder/crystal
[3]

Melting Point 90-96 °C

Boiling Point 433.7 ± 55.0 °C at 760 mmHg

SMILES
CS(=O)

(=O)NC1=CC=CC(=C1)B(O)O
[6]

InChI Key
XUIQQIRLFMCWLN-

UHFFFAOYSA-N
[6]
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While numerous custom synthesis providers offer this compound, understanding its preparation

is crucial for process development and troubleshooting. A prevalent and logical strategy for

synthesizing substituted phenylboronic acids involves the modification of a pre-existing

functionalized phenylboronic acid. In this case, the most direct route is the sulfonylation of 3-

aminophenylboronic acid.

The causality for this choice rests on the commercial availability and established reactivity of 3-

aminophenylboronic acid. The amino group serves as a nucleophilic handle for reaction with an

electrophilic sulfonylating agent, such as methanesulfonyl chloride, in the presence of a non-

nucleophilic base to neutralize the HCl byproduct.
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(e.g., Dichloromethane)

Aqueous Workup
(Acidification & Extraction)

Quench

Purification
(Recrystallization or Chromatography)

Crude Product

(3-(Methylsulfonamidomethyl)phenyl)boronic Acid

Final Product

Click to download full resolution via product page

Representative Experimental Protocol: Synthesis
Causality: This protocol is designed to ensure complete reaction while minimizing side

reactions, such as hydrolysis of the sulfonyl chloride or oligomerization of the boronic acid. The
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use of an anhydrous solvent is critical, and the initial cooling to 0 °C controls the exothermic

reaction between the amine and the sulfonyl chloride.

Preparation: To a stirred solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous

dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable

non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

Reaction: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution,

ensuring the internal temperature does not rise significantly.

Completion: After the addition is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis

indicates the consumption of the starting material.

Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer. Wash the

organic layer sequentially with 1M HCl (aq), water, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to

afford the final product.

Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the structure and purity of the compound. While

specific spectra are proprietary to suppliers, the expected analytical data are well-established.

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://m.chemicalbook.com/SpectrumEN_148355-75-3_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis Expected Observations

¹H NMR

Aromatic protons in the meta-substituted pattern

(typically 3-4 signals between 7.0-8.0 ppm). A

singlet for the methyl (CH₃) protons of the

sulfonamide group (around 3.0 ppm). A broad

singlet for the boronic acid -OH protons

(variable, may exchange with D₂O). A singlet for

the sulfonamide N-H proton.

¹³C NMR

Aromatic carbons (typically 4-6 signals between

120-140 ppm). The carbon atom directly

attached to the boron (C-B bond) may be broad

or unobserved, a common phenomenon for

organoboranes.[8] A signal for the methyl

carbon (around 40 ppm).

Mass Spec (ESI)
Expected [M+H]⁺ or [M-H]⁻ ions corresponding

to the molecular weight (215.03).

IR Spectroscopy

Characteristic peaks for N-H stretching (around

3300 cm⁻¹), O-H stretching (broad, ~3200-3500

cm⁻¹), aromatic C-H stretching (~3000-3100

cm⁻¹), and strong S=O stretching (asymmetric

and symmetric, ~1350 and ~1150 cm⁻¹).

Chemical Reactivity and Applications
The primary utility of (3-(Methylsulfonamidomethyl)phenyl)boronic acid is as a nucleophilic

partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond

between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl

halide/triflate.

The Suzuki-Miyaura Cross-Coupling Reaction
The success of the Suzuki reaction hinges on a palladium catalyst that cycles between Pd(0)

and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more

nucleophilic boronate species which facilitates the key transmetalation step. The sulfonamide
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group is robust and stable under typical Suzuki conditions, making this reagent a reliable

building block.

Pd(0)L₂
(Active Catalyst)

Oxidative
Addition

Ar¹-Pd(II)L₂-X

Transmetalation

Ar¹-Pd(II)L₂-Ar²

[Ar²-B(OH)₃]⁻
(from Boronic Acid + Base)

Reductive
Elimination

Catalyst
Regeneration

Ar¹-Ar²
(Coupled Product)

Ar¹-X
(Aryl Halide)
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Click to download full resolution via product page

Representative Experimental Protocol: Suzuki Coupling
Causality: This protocol, adapted from patent literature, uses a robust palladium catalyst ([1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂) known for its high

efficiency and functional group tolerance. The choice of base (potassium carbonate) and

solvent system is crucial for solubility and effective boronic acid activation. The reaction is

heated to ensure a reasonable reaction rate.

Preparation: In a microwave vial or reaction tube, combine the aryl halide (1.0 eq), (3-
(Methylsulfonamidomethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0

eq).[9]

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

Solvent/Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water).

Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.1 eq).[9]

Reaction: Heat the mixture to 100-130 °C, either conventionally or in a microwave reactor,

for 1-16 hours until the reaction is complete as monitored by LC-MS.[9]

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like

ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

Purification: Wash the filtrate with water and brine, dry over anhydrous sulfate, and

concentrate. The resulting crude product is then purified via flash chromatography or

recrystallization to yield the desired biaryl product.

Applications in Medicinal Chemistry
This specific boronic acid has been utilized as a key building block in the synthesis of complex

heterocyclic molecules targeted for drug discovery programs. For instance, it has been used in

the synthesis of substituted 3,4-Dihydroquinoxalin-2(1H)-ones and N-(6-cyano-4-aryl-

pyrrolo[3,4-d]pyrimidin-2-yl)acetamides, structures that are relevant in the development of

novel therapeutics.[9][10] The sulfonamide moiety is a common pharmacophore that can act as
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a hydrogen bond donor and acceptor, improving target engagement and pharmacokinetic

properties.

Safety, Handling, and Storage
As a laboratory chemical, (3-(Methylsulfonamidomethyl)phenyl)boronic acid requires

careful handling to minimize exposure and ensure stability.

Hazard Identification: The compound is classified as causing skin and serious eye irritation.

[3][4] It may also be harmful if swallowed.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical

fume hood.

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container under an inert atmosphere.[3] It is hygroscopic

and should be kept in a cool, dry place away from moisture.[3] Recommended storage

temperatures range from room temperature to refrigerated conditions (<15°C) for long-term

stability.[3]

Conclusion
(3-(Methylsulfonamidomethyl)phenyl)boronic acid is a versatile and valuable building block

for organic synthesis, particularly in the construction of biaryl linkages via the Suzuki-Miyaura

reaction. Its synthesis is straightforward, and its reactivity is well-defined. The presence of the

sulfonamide group provides a handle for modulating the physicochemical properties of target

molecules, making it a highly relevant reagent for researchers in drug discovery and materials

science. Proper handling and storage are essential to maintain its integrity and ensure safe and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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